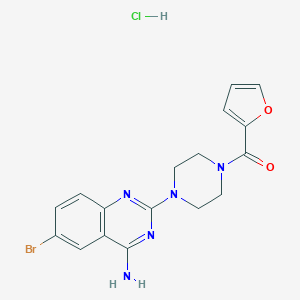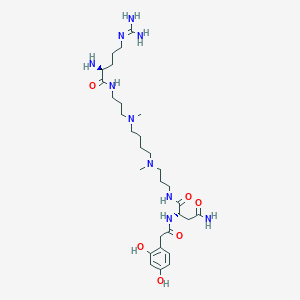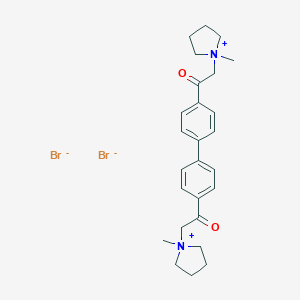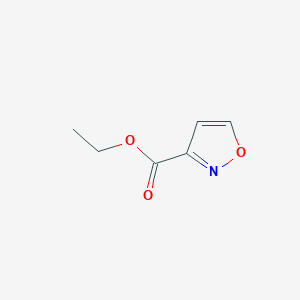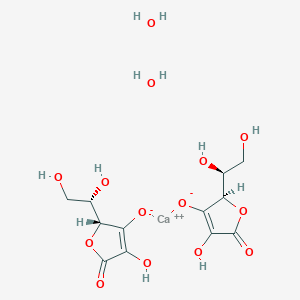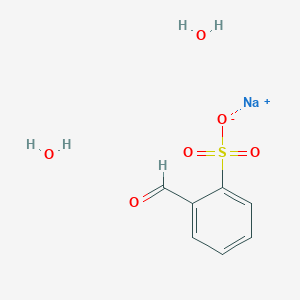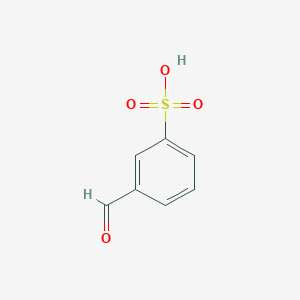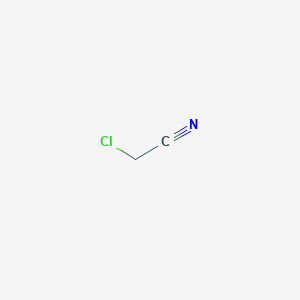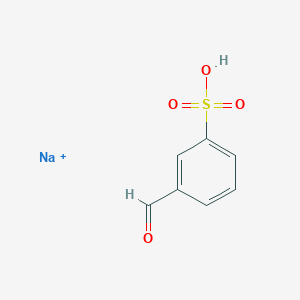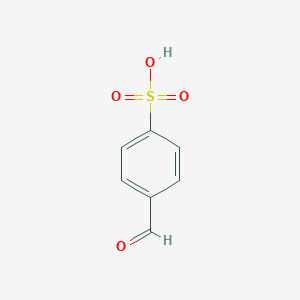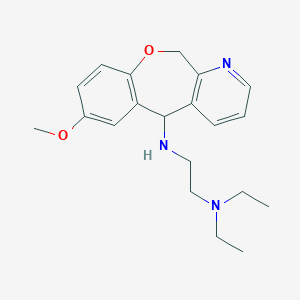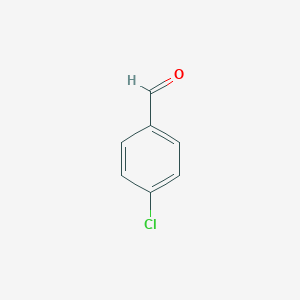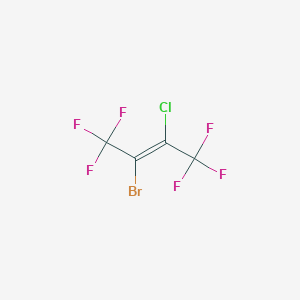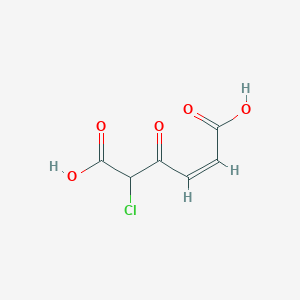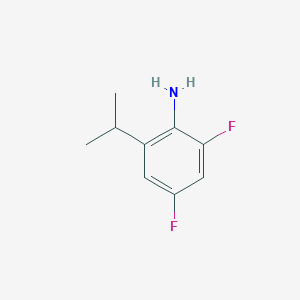
2,4-Difluoro-6-(propan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-6-(propan-2-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-6-(propan-2-yl)aniline is not fully understood. However, it has been reported that this compound can interact with various biological molecules, including proteins and DNA. Moreover, this compound has been shown to inhibit the activity of certain enzymes, which may be responsible for its biological activity.
Effets Biochimiques Et Physiologiques
2,4-Difluoro-6-(propan-2-yl)aniline has been shown to have various biochemical and physiological effects. This compound has been reported to have anti-inflammatory, antimicrobial, and anticancer properties. Moreover, this compound has also been shown to inhibit the activity of certain enzymes, which may be responsible for its biological activity.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Difluoro-6-(propan-2-yl)aniline has several advantages for lab experiments. This compound is readily available, and it is relatively easy to synthesize. Moreover, this compound has a high purity, which makes it suitable for various applications. However, this compound also has some limitations. For example, this compound is toxic and should be handled with care. Moreover, this compound may not be suitable for certain applications due to its chemical properties.
Orientations Futures
The potential future directions for research related to 2,4-Difluoro-6-(propan-2-yl)aniline are vast. This compound has been shown to have various biological activities, and it has the potential to be used in the development of new drugs and biologically active molecules. Moreover, this compound can also be used as a fluorescent probe to study the binding of proteins and DNA. Some potential future directions for research related to 2,4-Difluoro-6-(propan-2-yl)aniline include:
1. Developing new drugs and biologically active molecules based on the structure of 2,4-Difluoro-6-(propan-2-yl)aniline.
2. Studying the interaction of 2,4-Difluoro-6-(propan-2-yl)aniline with proteins and DNA to gain a better understanding of its mechanism of action.
3. Developing new fluorescent probes based on the structure of 2,4-Difluoro-6-(propan-2-yl)aniline to study the binding of proteins and DNA.
4. Studying the toxicological effects of 2,4-Difluoro-6-(propan-2-yl)aniline to determine its safety for various applications.
Conclusion
In conclusion, 2,4-Difluoro-6-(propan-2-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been extensively used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential future directions for research. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
2,4-Difluoro-6-(propan-2-yl)aniline can be synthesized using various methods. One of the most common methods is the reaction of 2,4-difluoroaniline with isopropyl bromide in the presence of a strong base. The reaction results in the formation of 2,4-Difluoro-6-(propan-2-yl)aniline as the main product.
Applications De Recherche Scientifique
2,4-Difluoro-6-(propan-2-yl)aniline has been extensively used in scientific research due to its unique properties. This compound is commonly used as a reagent in organic synthesis reactions, and it has been used to develop various drugs and biologically active molecules. Moreover, this compound has also been used as a fluorescent probe to study the binding of proteins and DNA.
Propriétés
Numéro CAS |
112121-88-7 |
|---|---|
Nom du produit |
2,4-Difluoro-6-(propan-2-yl)aniline |
Formule moléculaire |
C9H11F2N |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
2,4-difluoro-6-propan-2-ylaniline |
InChI |
InChI=1S/C9H11F2N/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,12H2,1-2H3 |
Clé InChI |
LELRTYNGLOWKHJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC(=C1)F)F)N |
SMILES canonique |
CC(C)C1=C(C(=CC(=C1)F)F)N |
Synonymes |
Benzenamine, 2,4-difluoro-6-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



